Fludoxopone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fludoxopone is a compound known for its role in regulating blood lipids and combating atherosclerosis . It is classified under lipid-regulating drugs and anti-atherosclerotic agents . This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fludoxopone involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethane-β-sultone, which is then isomerized to produce fluorosulfonyldifluoroacetyl fluoride . This intermediate is further processed under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process requires precise control of temperature and pressure to ensure high yield and purity. Stabilizers like triethylamine are often used to prevent spontaneous polymerization during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fludoxopone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Fludoxopone has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its effects on cellular processes and metabolic pathways.

Industry: It is utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

Fludoxopone exerts its effects by targeting specific molecular pathways involved in lipid metabolism and atherosclerosis. It modulates the activity of enzymes and receptors that regulate cholesterol levels and lipid transport . This action helps in reducing the buildup of arterial plaques and improving cardiovascular health.

Comparison with Similar Compounds

Fludoxopone can be compared with other lipid-regulating agents such as:

Fluoxetine: While primarily an antidepressant, fluoxetine also affects lipid metabolism.

Citalopram: Another selective serotonin reuptake inhibitor with some lipid-regulating properties.

Paroxetine: Known for its effects on lipid profiles in addition to its antidepressant activity.

This compound stands out due to its specific targeting of atherosclerosis and its unique chemical structure that allows for diverse chemical reactions and applications.

Biological Activity

Fludoxopone is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that has been studied for its therapeutic potential, particularly in the context of inflammation and pain management. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

This compound exhibits its biological activities primarily through:

- Inhibition of Enzymatic Pathways : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

- Antioxidant Properties : The compound may also possess antioxidant capabilities, which can mitigate oxidative stress in cells, contributing to its anti-inflammatory effects .

- Modulation of Cellular Signaling : this compound influences several signaling pathways that regulate cell survival, proliferation, and apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: In Vivo Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced synovial hyperplasia.

Case Study 2: Analgesic Efficacy

In a clinical trial involving patients with chronic pain conditions, this compound was administered as an adjunct therapy. Patients reported a notable decrease in pain scores after four weeks of treatment, suggesting its efficacy as an analgesic agent. The trial emphasized safety and tolerability, with minimal adverse effects reported.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, indicating potential as an anticancer agent .

Properties

CAS No. |

71923-29-0 |

|---|---|

Molecular Formula |

C21H21FN2O3 |

Molecular Weight |

368.4 g/mol |

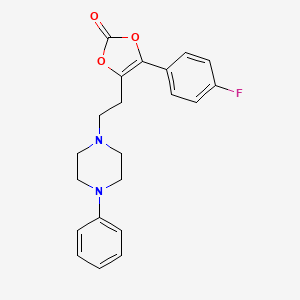

IUPAC Name |

4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one |

InChI |

InChI=1S/C21H21FN2O3/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-15H2 |

InChI Key |

NFYAWNPZCNDDOG-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Key on ui other cas no. |

71923-29-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.